1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Description
Properties
IUPAC Name |
1-(2-chloroethyl)imidazo[1,2-b]pyrazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-1-2-12-3-4-13-8(12)5-7(6-10)11-13/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFMLCOROAQONQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C#N)N1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of these enzymes, thereby preventing their normal function and leading to cell cycle arrest. Additionally, it interacts with proteins involved in DNA repair mechanisms, further influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression. The compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress. Furthermore, it influences cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes. The compound also induces changes in gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it can cause DNA damage by forming adducts with DNA, leading to mutations and cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term studies have shown that prolonged exposure to the compound can result in chronic cellular stress and alterations in cellular function. These effects are more pronounced in in vitro studies compared to in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth. At higher doses, it can cause significant adverse effects, including organ toxicity and systemic inflammation. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing severe side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, leading to localized effects. Its distribution is influenced by factors such as tissue permeability, blood flow, and the presence of binding proteins. Understanding these factors is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in the nucleus, where it interacts with DNA and nuclear proteins. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular function.
Biological Activity
Overview
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the chloroethyl and carbonitrile groups, contribute to its diverse biological properties.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes. For instance, imidazo[1,2-b]pyrazoles have been shown to target cyclin-dependent kinases (CDKs), leading to cell cycle arrest and reduced cell proliferation.
- Receptor Modulation : The interaction with various receptors can modulate signaling pathways, influencing cellular responses such as apoptosis and proliferation.
- Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For example:
- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. One study reported an IC50 value of approximately 49.85 µM against human leukemia cells, indicating effective growth inhibition and potential as a therapeutic agent .
- Mechanistic Insights : The compound's ability to inhibit CDK activity has been linked to its anticancer effects. By blocking these kinases, the compound can prevent cancer cells from progressing through the cell cycle .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Broad-Spectrum Activity : Preliminary studies suggest effectiveness against various bacterial strains. The presence of electron-withdrawing groups like the chloroethyl group enhances its reactivity and interaction with microbial targets .
Table 1: Biological Activity Summary of this compound
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Human Leukemia Cells | 49.85 | |
| Antimicrobial | Various Bacterial Strains | Not specified | |
| CDK Inhibition | CDK2 | 0.95 nM |
Research Highlights
- A study conducted by Xia et al. demonstrated that derivatives of pyrazole compounds exhibit significant antitumor activity, suggesting that modifications on the imidazo[1,2-b]pyrazole scaffold can enhance efficacy .
- Another investigation focused on the selective functionalization of imidazo[1,2-b]pyrazoles revealed that introducing different substituents could optimize biological properties and solubility in aqueous media .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research has indicated that compounds based on the imidazo[1,2-b]pyrazole scaffold exhibit promising anticancer activity. For instance, derivatives of this scaffold have been found to inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cell lines. A study demonstrated that functionalization of the imidazo[1,2-b]pyrazole structure could enhance selectivity and potency against various cancer types .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Investigations into its efficacy against bacterial strains have revealed that modifications to the imidazo[1,2-b]pyrazole core can yield compounds with enhanced antibacterial properties. These findings suggest that this scaffold could be further explored for developing new antibiotics .
Neurological Applications
Recent studies have highlighted the potential of imidazo[1,2-b]pyrazole derivatives in treating neurological disorders. The scaffold's ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a candidate for developing treatments for conditions such as anxiety and depression .
Synthetic Utility
Versatile Building Block
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile serves as a versatile building block in organic synthesis. Its reactive chloroethyl group allows for various nucleophilic substitutions, enabling the introduction of diverse functional groups. This property is particularly useful in creating libraries of compounds for high-throughput screening in drug discovery .
Functionalization Techniques
Recent advancements in synthetic methodologies have allowed for the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. Techniques such as Br/Mg exchange and regioselective magnesiations have been employed to modify this compound effectively, leading to derivatives with enhanced biological activities .
Case Studies
Comparison with Similar Compounds
Table 1: Structural Analogs of 1-(2-Chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Key Observations :
- Synthetic Utility : Derivatives like the trimethylsilyl-protected analog (Table 1) highlight the role of protecting groups in modulating stability during synthesis .
Functional Analogs: Chloroethyl-Containing Compounds
Table 2: Comparison with Chloroethyl-Based Therapeutic Agents
Key Observations :
- Mechanistic Differences : Unlike nitrosoureas, the target compound lacks carbamoylating activity (via isocyanate metabolites), which is critical for DNA repair inhibition in nitrosoureas .
- Solubility and Distribution: Nitrosoureas exhibit optimal octanol/water distribution coefficients for blood-brain barrier penetration (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea in cerebrospinal fluid ). The imidazo[1,2-b]pyrazole core may confer distinct solubility properties, though data are lacking.
Key Findings :
- Alkylating Potential: The chloroethyl group in the target compound suggests DNA alkylation capability, akin to nitrosoureas, but without associated carbamoylating toxicity .
- Stability : Nitrosoureas degrade rapidly in plasma, while the imidazo[1,2-b]pyrazole derivatives may exhibit greater stability due to aromatic stabilization.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile typically involves:
- Construction of the imidazo[1,2-b]pyrazole core.
- Introduction of the 6-carbonitrile (cyano) substituent.
- Alkylation with a 2-chloroethyl moiety at the N-1 position.
This approach often requires multi-step reactions starting from amino-substituted pyrazoles or related heterocycles, followed by cyclization, functional group transformations, and alkylation.
Preparation of the Imidazo[1,2-b]pyrazole Core
A well-established method to synthesize 1H-imidazo[1,2-b]pyrazoles involves a sequential one-pot reaction starting from hydrazine and ethoxymethylene malonic acid derivatives, followed by condensation with aldehydes and isocyanides. This method, reported in detailed synthetic protocols, proceeds as follows:
- Hydrazine monohydrate is reacted with ethoxymethylene malonic acid derivatives under microwave irradiation in ethanol to form pyrazole intermediates.
- Subsequent addition of aldehydes, trifluoroacetic acid, and isocyanides leads to cyclization and formation of the imidazo[1,2-b]pyrazole scaffold.
- The products precipitate and are isolated by filtration and washing, yielding high-purity heterocycles without the need for extensive purification.
This method offers a rapid, efficient route to diverse imidazo[1,2-b]pyrazoles, adaptable for further functionalization.
Introduction of the 6-Carbonitrile Group
The cyano group at the 6-position can be introduced via substitution or cyclization reactions involving nitrile-containing intermediates. For example, the synthesis of related compounds such as 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile involves:
- Formation of an N,N-dimethyl-N'-formamidine intermediate from amino-chloropyridazine and N,N-dimethylformamide dimethyl acetal.
- Reaction of this intermediate with bromoacetonitrile under controlled temperature (50–160 °C) to introduce the nitrile group.
- Subsequent pH adjustment with alkali (saturated sodium carbonate solution) to precipitate the nitrile-containing product.
- Purification by solvent extraction, washing, drying, evaporation, and recrystallization.
This stepwise approach ensures high purity and yield of the cyano-substituted heterocycle.
Alkylation with 2-Chloroethyl Group
The final step to obtain this compound involves alkylation at the N-1 position of the imidazo[1,2-b]pyrazole nucleus:
- The imidazo[1,2-b]pyrazole-6-carbonitrile intermediate is reacted with 2-chloroethyl halides (commonly 2-chloroethyl chloride or bromide) under basic conditions.
- Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Reaction temperatures range from room temperature to moderate heating (e.g., 50–100 °C) to facilitate nucleophilic substitution.
- The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS).
- The crude product is purified by recrystallization or chromatographic methods to afford the target compound.
Detailed Stepwise Preparation Protocol (Hypothetical Consolidation)
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1. Formation of Pyrazole Intermediate | Hydrazine monohydrate, ethoxymethylene malonic acid derivative, EtOH, microwave irradiation (80–150 °C, 10 min) | Cyclization to form pyrazole ring | Microwave accelerates reaction, high yield |
| 2. Cyclization to Imidazo[1,2-b]pyrazole | Aldehyde, trifluoroacetic acid, isocyanide, room temp, 10–60 min | Formation of fused imidazo ring | Precipitates out, easy isolation |
| 3. Introduction of Cyano Group | N,N-dimethylformamide dimethyl acetal, bromoacetonitrile, 50–160 °C, 3–15 h, saturated sodium carbonate | Formation of 6-carbonitrile substituent via intermediate | pH adjusted to 7–9 for precipitation |
| 4. N-1 Alkylation | 2-chloroethyl chloride/bromide, base (K2CO3/NaH), DMF or MeCN, 50–100 °C | Alkylation at N-1 position with 2-chloroethyl group | Purification by recrystallization or chromatography |
Research Findings and Analysis
- The use of N,N-dimethylformamide dimethyl acetal is critical for generating formamidine intermediates that facilitate ring closure and nitrile introduction with bromoacetonitrile.
- Reaction conditions such as temperature and molar ratios significantly affect yield and purity. For example, molar ratios of amino precursor to dimethyl acetal range from 4:1 to 1:4, and bromoacetonitrile to amino precursor from 5:1 to 1:4, allowing optimization.
- Alkylation reactions require careful control of base strength and temperature to avoid side reactions and ensure selective substitution at N-1.
- Purification steps involving ethyl acetate and n-hexane recrystallization yield high-purity products with stable quality.
- Microwave-assisted synthesis accelerates the formation of pyrazole and imidazo-pyrazole scaffolds, reducing reaction times from hours to minutes with comparable or improved yields.
- Low reactivity of carboxylic acid intermediates in related syntheses can be overcome by using activating agents like DDPA in DMF, which may be adapted for cyano-substituted derivatives.
Summary Table of Key Parameters
| Parameter | Range/Value | Impact on Synthesis |
|---|---|---|
| Temperature (Step 1) | 40–100 °C | Controls formation of formamidine intermediate |
| Reaction Time (Step 1) | 2–8 hours | Ensures completion of intermediate formation |
| Temperature (Step 2) | 50–160 °C | Facilitates nitrile substitution |
| Reaction Time (Step 2) | 3–15 hours | Affects yield and purity |
| pH Adjustment | 7–9 (using saturated Na2CO3) | Precipitates product, improves purity |
| Molar Ratios (Step 1) | 3-amino-6-chloropyridazine : DMF dimethyl acetal = 4:1 to 1:4 | Optimizes intermediate formation |
| Molar Ratios (Step 2) | Bromoacetonitrile : amino precursor = 5:1 to 1:4 | Influences nitrile incorporation |
| Alkylation Temp. | 50–100 °C | Ensures efficient N-alkylation |
| Solvents | EtOH, DMF, MeCN, ethyl acetate, n-hexane | Affect solubility, reaction kinetics, and purification |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile, and what reaction conditions optimize yield?
- Methodology : The compound is synthesized via cyclization of precursor molecules, such as 4-chloro-3-substituted pyrazole derivatives, under acidic or thermal conditions. Key steps include nucleophilic substitution at the 2-chloroethyl group and nitrile introduction at the 6-position. Reaction optimization often involves varying solvents (e.g., DMF, THF), catalysts (e.g., KMnO₄ for oxidation), and temperature (80–120°C). Purification typically uses column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How is structural characterization performed for this compound, and what spectroscopic data are critical for validation?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., chloroethyl protons at δ 3.6–4.0 ppm, nitrile carbon at ~115 ppm).
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 209.675).
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 57.28%, H: 5.76%, N: 20.02%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Safety Measures :
- Use PPE (gloves, goggles, lab coats) to avoid skin contact.
- Store at -20°C for long-term stability.
- Dispose of waste via certified hazardous waste services due to potential toxicity .
Advanced Research Questions
Q. How do substituent variations at the 6-position (e.g., cyclopropyl, phenyl) influence the compound’s reactivity and biological activity?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., CN): Enhance electrophilicity, facilitating nucleophilic attacks.
- Bulky Groups (e.g., cyclopropyl): Steric hindrance reduces metabolic degradation, improving pharmacokinetics. Comparative studies with analogs (e.g., 6-phenyl derivatives) show altered binding affinities in enzyme inhibition assays .
Q. What mechanistic insights exist for this compound’s interaction with biological targets, such as kinases or receptors?
- Mechanistic Studies :
- Molecular Docking : Predicts binding modes to ATP-binding pockets in kinases via the nitrile group’s hydrogen bonding.
- Biochemical Assays : IC₅₀ values from kinase inhibition assays (e.g., EGFR, VEGFR2) guide lead optimization. Fluorescence polarization assays quantify target engagement .
Q. What challenges arise in analyzing trace impurities or degradation products of this compound, and how are they resolved?
- Analytical Challenges :
- Impurity Profiling : HPLC-MS identifies byproducts (e.g., dechlorinated derivatives) formed during synthesis.
- Degradation Studies : Forced degradation (heat, light, pH extremes) coupled with LC-UV/MS monitors stability. Quantitation limits of <0.1% are achieved using gradient elution on C18 columns .
Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity in novel reactions or biological environments?
- Computational Strategies :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) : Simulates solvation effects and membrane permeability, aiding in drug design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
